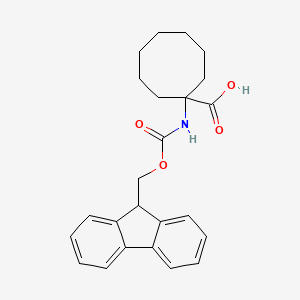

Fmoc-1-amino-1-cyclooctanecarboxylic acid

Description

Significance of Conformationally Constrained Amino Acid Residues in Peptide and Peptidomimetic Design

Peptides, due to their inherent flexibility, can adopt a multitude of conformations in solution, only one or a few of which are responsible for their biological activity. This conformational freedom often leads to reduced receptor binding affinity and susceptibility to enzymatic degradation. The introduction of conformationally constrained amino acid residues into a peptide sequence is a widely adopted strategy to overcome these limitations. By restricting the available conformational space of the peptide backbone, these modified amino acids can pre-organize the peptide into a bioactive conformation, leading to increased potency and selectivity. nih.gov

Furthermore, the constrained nature of these residues can enhance the metabolic stability of the peptide by shielding the amide bonds from proteolytic enzymes. This has profound implications for the development of peptide-based therapeutics with improved pharmacokinetic profiles. The design of such peptidomimetics relies heavily on a detailed understanding of how specific non-canonical amino acids influence the local and global conformation of the peptide chain. nih.gov

Overview of Fmoc-1-amino-1-cyclooctanecarboxylic Acid (Fmoc-Ac8c-OH) within the Context of Non-Canonical Amino Acids

This compound, often abbreviated as Fmoc-Ac8c-OH, is a non-proteinogenic α,α-disubstituted cyclic amino acid. The defining feature of this compound is the cyclooctane (B165968) ring attached to the α-carbon of the amino acid. This bulky cyclic substituent significantly restricts the rotational freedom around the N-Cα (φ) and Cα-C' (ψ) backbone bonds. The fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino terminus is a standard protecting group used in solid-phase peptide synthesis, allowing for the stepwise assembly of peptide chains.

The incorporation of the Ac8c residue is known to be a potent inducer of helical and β-turn conformations within a peptide sequence. nih.govnih.gov This structure-promoting effect is a direct consequence of the steric hindrance imposed by the cyclooctane ring, which favors specific backbone dihedral angles that are characteristic of these secondary structures. nih.govnih.gov

Detailed Research Findings: The Structural Impact of Ac8c

Detailed structural analyses of peptides incorporating the Ac8c residue have been conducted using techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have provided invaluable insights into the precise conformational preferences of this unique amino acid.

A notable study published in the Journal of Peptide Science investigated the crystal structures of several peptides containing the Ac8c residue. nih.gov The findings from this research offer a clear picture of the structural consequences of incorporating Ac8c into a peptide backbone.

For instance, the pentapeptide Boc-Leu-Ac8c-Ala-Leu-Ac8c-OMe was found to adopt a purely 3(10)-helical conformation. nih.gov This type of helix is characterized by a tighter coiling than the more common α-helix and is defined by i ← i+3 hydrogen bonds. The study revealed that the Ac8c residues within this peptide exhibited backbone torsion angles that are highly characteristic of a helical structure. nih.gov

The following interactive data tables summarize the backbone torsion angles (φ and ψ) for the Ac8c residues in two different peptides as determined by X-ray crystallography in the aforementioned study. These values clearly demonstrate the strong preference for the helical region of the Ramachandran plot.

Table 1: Backbone Torsion Angles for Ac8c Residues in Boc-Leu-Ac8c-Ala-Leu-Ac8c-OMe nih.gov

| Residue | φ (°) | ψ (°) |

| Ac8c(2) | -60.8 | -25.7 |

| Ac8c(5) | -56.3 | -37.5 |

Table 2: Backbone Torsion Angles for Ac8c Residues in Boc-Leu-Ac8c-Ala-Leu-Ac8c-Ala-Leu-Ac8c-OMe nih.gov

| Residue | φ (°) | ψ (°) |

| Ac8c(2) | -54.9 | -41.3 |

| Ac8c(5) | -62.8 | -27.8 |

| Ac8c(8) | -61.2 | -31.3 |

These data unequivocally show that the Ac8c residue consistently adopts φ and ψ angles in the range of -55° to -63° and -25° to -42°, respectively. This region of the Ramachandran plot corresponds to the right-handed helical conformation, thus confirming the role of Ac8c as a potent helix-inducing residue. The ability to predictably induce specific secondary structures makes Fmoc-Ac8c-OH a valuable tool for the rational design of peptidomimetics with defined three-dimensional structures.

Structure

2D Structure

Propriétés

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooctane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c26-22(27)24(14-8-2-1-3-9-15-24)25-23(28)29-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21H,1-3,8-9,14-16H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPBLCNRXHNKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363745 | |

| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222166-38-3 | |

| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc 1 Amino 1 Cyclooctanecarboxylic Acid and Its Oligomers

Advanced Synthetic Strategies for Fmoc-1-amino-1-cyclooctanecarboxylic Acid Building Blocks

The synthesis of the title compound involves two key stages: the formation of the α,α-disubstituted amino acid, 1-amino-1-cyclooctanecarboxylic acid, followed by the protection of the amino group with the Fmoc moiety.

Two classical methods for the synthesis of α,α-disubstituted amino acids from a ketone precursor are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods can utilize cyclooctanone (B32682) as the starting material.

Strecker Synthesis: This method involves the reaction of a ketone with an amine (or ammonia) and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid. peptide.comnih.gov For 1-amino-1-cyclooctanecarboxylic acid, the reaction would proceed from cyclooctanone, ammonia (B1221849) (often from an ammonium (B1175870) salt like ammonium chloride), and a cyanide salt (e.g., sodium or potassium cyanide). researchgate.net The intermediate, 1-aminocyclooctanecarbonitrile, is then subjected to vigorous acidic or basic hydrolysis to yield the amino acid. researchgate.net

Bucherer-Bergs Reaction: This is a one-pot synthesis that produces a hydantoin (B18101) derivative from a ketone, ammonium carbonate, and a cyanide source. nih.govnih.gov Cyclooctanone reacts to form cyclooctane-spiro-5'-hydantoin. This hydantoin is a stable intermediate that can be isolated and purified before being hydrolyzed under strong basic conditions (e.g., using barium hydroxide (B78521) or sodium hydroxide at elevated temperatures) to yield the corresponding amino acid. ekb.egcem.com This two-step approach, involving the formation and subsequent hydrolysis of the hydantoin, often provides a cleaner route to the final amino acid compared to the direct hydrolysis of the aminonitrile from the Strecker synthesis. ekb.eg

Following the synthesis of 1-amino-1-cyclooctanecarboxylic acid, the amino group is protected with the Fmoc group. This is typically achieved by reacting the amino acid with a Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. researchgate.net The choice of base is crucial to deprotonate the amino group, facilitating nucleophilic attack on the Fmoc reagent, while minimizing side reactions.

Below is a representative table of reaction conditions for the synthesis of a cyclic α,α-disubstituted amino acid and its subsequent Fmoc protection, based on literature for similar compounds.

| Step | Reaction | Key Reagents | Typical Solvents | General Conditions | Intermediate/Product |

| 1 | Bucherer-Bergs Reaction | Cyclooctanone, KCN, (NH₄)₂CO₃ | Ethanol/Water | 60-70 °C, sealed vessel, 12-24 h | Cyclooctane-spiro-5'-hydantoin |

| 2 | Hydantoin Hydrolysis | Cyclooctane-spiro-5'-hydantoin, Ba(OH)₂ or NaOH | Water | 140-180 °C, autoclave, 6-12 h | 1-Amino-1-cyclooctanecarboxylic acid |

| 3 | Fmoc Protection | 1-Amino-1-cyclooctanecarboxylic acid, Fmoc-OSu, NaHCO₃ | Dioxane/Water or Acetone/Water | Room temperature, 12-24 h | This compound |

Solid-Phase Peptide Synthesis (SPPS) Protocols for Incorporating this compound

The incorporation of sterically hindered amino acids like this compound into a growing peptide chain on a solid support presents significant challenges, primarily due to slower coupling kinetics.

Standard coupling reagents used in SPPS may not be efficient enough to achieve complete coupling of bulky amino acids. Therefore, more potent activating reagents are often required. The choice of coupling reagent, solvent, and reaction time are critical parameters that need to be optimized.

Common coupling reagents can be categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), typically used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), can be effective. However, for highly hindered couplings, they may require extended reaction times or double coupling cycles.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and (Benzotriazol-1-yloxy)tri(dimethylamino)phosphonium hexafluorophosphate (BOP) are known for their high reactivity.

Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are among the most efficient coupling reagents available. HATU, in particular, is often the reagent of choice for difficult couplings due to its ability to form a highly reactive O-acylisourea intermediate with minimal racemization.

Microwave-assisted SPPS has emerged as a powerful technique to enhance the efficiency of coupling sterically hindered amino acids by accelerating the reaction rates.

The following table summarizes coupling conditions that could be optimized for the incorporation of this compound.

| Coupling Reagent | Additive | Base | Solvent | Typical Conditions | Relative Efficiency for Hindered Couplings |

| DIC | HOBt or Oxyma | DIEA or Collidine | DMF or NMP | 2-4 eq. reagent, 2-6 h, RT or 40-50 °C | Moderate |

| HBTU | HOBt | DIEA | DMF or NMP | 2-4 eq. reagent, 1-4 h, RT | High |

| HATU | - | DIEA or Collidine | DMF or NMP | 2-4 eq. reagent, 30 min - 2 h, RT | Very High |

| PyBOP | - | DIEA | DMF or NMP | 2-4 eq. reagent, 1-4 h, RT | High |

| COMU | - | DIEA | DMF or NMP | 2-4 eq. reagent, 30 min - 2 h, RT | Very High |

The removal of the Fmoc group is typically achieved using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in N,N-dimethylformamide (DMF). The mechanism involves a β-elimination reaction. While this is a robust and efficient process for most amino acids, the steric bulk of the peptide-resin around a 1-amino-1-cyclooctanecarboxylic acid residue might slightly impede the access of the piperidine molecule.

In cases of incomplete deprotection, which can lead to deletion sequences, several strategies can be employed:

Extended Deprotection Times: Increasing the reaction time for the deprotection step can help ensure complete removal of the Fmoc group.

Alternative Bases: While piperidine is standard, other bases or base cocktails have been explored. For instance, a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine or piperazine (B1678402) can offer faster and more efficient deprotection. nih.gov However, the use of DBU requires careful control to avoid side reactions.

Monitoring of Deprotection: The completion of the Fmoc deprotection can be monitored in real-time by UV spectroscopy of the dibenzofulvene-piperidine adduct in the flow-through of an automated synthesizer. Alternatively, a qualitative Kaiser test can be performed on a resin sample to detect the presence of free primary amines.

The following table outlines common deprotection conditions and potential modifications.

| Deprotection Reagent | Concentration | Solvent | Typical Time | Comments |

| Piperidine | 20% (v/v) | DMF | 5-20 min | Standard condition, may require longer time for hindered residues. |

| Piperidine | 20% (v/v) | NMP | 5-20 min | N-Methyl-2-pyrrolidone (NMP) can improve resin swelling and efficiency. |

| DBU/Piperidine | 2% DBU, 2-5% Piperidine (v/v) | DMF or NMP | 2-10 min | Faster deprotection, but DBU is a non-nucleophilic base and requires a scavenger like piperidine. |

| Piperazine/DBU | 5% Piperazine, 2% DBU (v/v) | NMP | 5-15 min | Reported to reduce diketopiperazine formation. nih.gov |

Solution-Phase Synthesis Approaches for Oligomers Incorporating this compound

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable tool, particularly for the large-scale production of short peptides or for fragment condensation to build larger proteins.

The synthesis of oligomers of 1-amino-1-cyclooctanecarboxylic acid in solution involves the stepwise coupling of the monomeric units. This requires the protection of the C-terminus of one monomer (e.g., as a methyl or benzyl (B1604629) ester) and the N-terminus of the other (with the Fmoc group).

The coupling of these protected monomers is achieved using the same types of coupling reagents as in SPPS (e.g., DCC, HBTU, HATU) in an appropriate organic solvent like dichloromethane (B109758) (DCM), DMF, or tetrahydrofuran (B95107) (THF). After each coupling step, the Fmoc group is removed from the N-terminus of the newly formed dipeptide with piperidine, and the resulting free amine is then coupled with the next Fmoc-protected amino acid. Alternatively, the C-terminal ester of the dipeptide can be hydrolyzed, and this dipeptide can be coupled to another amino acid ester.

Due to the steric hindrance of 1-amino-1-cyclooctanecarboxylic acid, the efficiency of each coupling step in solution must be carefully monitored, often by chromatographic techniques like TLC or HPLC. The purification of the intermediate oligomers after each step is a critical aspect of solution-phase synthesis and is typically performed by column chromatography or crystallization.

A representative solution-phase coupling is outlined in the table below.

| Reactants | Coupling Reagent | Solvent | Reaction Conditions | Work-up and Purification |

| Fmoc-Ac₈c-OH + H-Ac₈c-OMe | HATU/DIEA | DMF | 0 °C to RT, 4-12 h | Aqueous work-up, extraction with an organic solvent, and purification by silica (B1680970) gel chromatography. |

| Fmoc-Ac₈c-OH + H-Ac₈c-OBn | DCC/HOBt | DCM/DMF | 0 °C to RT, 12-24 h | Filtration of DCU, aqueous work-up, and purification by crystallization or chromatography. |

(Ac₈c represents 1-amino-1-cyclooctanecarboxylic acid)

Conformational Analysis and Structural Characterization of Peptides Containing Fmoc 1 Amino 1 Cyclooctanecarboxylic Acid

Spectroscopic Investigations of Conformational Preferences

Spectroscopic techniques are pivotal in elucidating the conformational preferences of peptides in solution. For peptides incorporating Fmoc-1-amino-1-cyclooctanecarboxylic acid, a combination of Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Infrared (IR) spectroscopy provides a comprehensive understanding of their three-dimensional structures.

Nuclear Magnetic Resonance (NMR) Studies of this compound Residues within Peptide Sequences

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of peptides. Studies on peptides containing the 1-aminocyclooctane-1-carboxylic acid (Ac8c) residue, the core of this compound, reveal distinct conformational preferences.

In a study of a pentapeptide (Boc-Leu-Ac8c-Ala-Leu-Ac8c-OMe) and an octapeptide (Boc-Leu-Ac8c-Ala-Leu-Ac8c-Ala-Leu-Ac8c-OMe) in a chloroform (B151607) solution, ¹H-NMR data strongly suggested the presence of 3(10)-helical conformations. nih.gov This is evidenced by the observation of intramolecular hydrogen bonds, which are characteristic of such helical structures. The chemical shifts and coupling constants of the amide protons provide information about their environment and the backbone dihedral angles.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation in this compound Peptides

Circular Dichroism (CD) spectroscopy is a sensitive technique for analyzing the secondary structure of peptides in solution. americanpeptidesociety.org The differential absorption of left and right circularly polarized light by a peptide is dependent on its secondary structure. americanpeptidesociety.orgcreative-proteomics.com Alpha-helices, beta-sheets, and random coils each exhibit characteristic CD spectra. americanpeptidesociety.org

While specific CD spectra for peptides composed solely of this compound are not extensively documented in isolation, the principles of CD spectroscopy can be applied to understand their likely conformational behavior. The bulky Fmoc group itself is chromophoric and can contribute to the CD spectrum, particularly in the near-UV region. researchgate.net

For peptides incorporating this modified amino acid, the CD spectrum would reveal the predominant secondary structure. For instance, a strong negative peak around 222 nm would be indicative of an α-helical conformation, while a negative peak near 217 nm would suggest the presence of β-sheets. americanpeptidesociety.org The incorporation of the rigid cyclooctane (B165968) ring is expected to promote ordered structures, which would be reflected in the CD spectra.

| Secondary Structure | Characteristic CD Spectral Features |

|---|---|

| α-Helix | Strong negative peak at 222 nm, positive peak at 190 nm |

| β-Sheet | Positive peak around 195 nm, negative peak near 217 nm |

| Random Coil | Less defined peaks, more neutral spectrum |

Infrared (IR) Spectroscopy for Amide Bond Conformational Insights

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides valuable information about the hydrogen bonding and conformation of peptide backbones. nih.gov The analysis of the amide I band (primarily C=O stretching) is particularly useful for determining secondary structure. nih.gov

For peptides containing this compound, the position of the amide I band can indicate the presence of different types of secondary structures. For example, α-helical structures typically show an amide I band around 1650-1660 cm⁻¹, while β-sheets exhibit a band in the region of 1620-1640 cm⁻¹. nih.gov The amide II band can be used to monitor hydrogen-deuterium exchange, providing insights into the solvent accessibility of the amide protons and thus the folded state of the peptide. nih.gov Studies on peptides with other cyclic amino acids have shown that FTIR is a sensitive method for identifying 3(10)-helical structures. nih.gov

| Secondary Structure | Typical Amide I Band Position (cm⁻¹) |

|---|---|

| α-Helix | 1650-1660 |

| β-Sheet | 1620-1640 |

| 3(10)-Helix | Around 1660-1665 |

| β-Turn | Around 1660-1685 |

Crystallographic Studies of this compound Containing Peptides and Foldamers

X-ray crystallography provides precise information about the three-dimensional structure of molecules in the solid state. Crystallographic studies of peptides containing the 1-aminocyclooctane-1-carboxylic acid (Ac8c) residue have revealed a strong propensity for helical conformations.

In a study of a pentapeptide, Boc-Leu-Ac8c-Ala-Leu-Ac8c-OMe, the crystal structure showed a pure 3(10)-helical conformation, which was stabilized by three intramolecular 1←4 hydrogen bonds. nih.gov An octapeptide, Boc-Leu-Ac8c-Ala-Leu-Ac8c-Ala-Leu-Ac8c-OMe, also adopted a largely 3(10)-helical structure in the crystalline state. nih.gov In these structures, the cyclooctane rings were found to adopt boat-chair conformations. nih.gov

The internal bond angles of the cyclooctane rings in these peptide structures show significant deviation from the ideal tetrahedral value, a characteristic feature of the cyclooctane ring system. nih.gov The presence of the Fmoc group in this compound can further influence the crystal packing through π-π stacking interactions between the fluorenyl groups of adjacent molecules. nih.gov

Foldamers are non-natural oligomers that adopt well-defined three-dimensional structures. nih.gov The incorporation of this compound into peptide sequences can be used to design novel foldamers with predictable and stable conformations. The constrained nature of the cyclooctane ring helps to pre-organize the peptide backbone, facilitating the formation of specific secondary structures.

| Peptide | Crystal System | Space Group | Key Conformational Feature |

|---|---|---|---|

| Boc-Leu-Ac8c-Ala-Leu-Ac8c-OMe | Orthorhombic | P2₁2₁2₁ | Purely 3(10)-helical |

| Boc-Leu-Ac8c-Ala-Leu-Ac8c-Ala-Leu-Ac8c-OMe | Monoclinic | P2₁ | Largely 3(10)-helical |

Influence of the Cyclooctane Moiety on Peptide Backbone Dihedral Angles and Helical Propensity

The cyclooctane ring of this compound significantly restricts the conformational freedom of the peptide backbone. This constraint directly influences the allowable values for the backbone dihedral angles, φ (rotation around the N-Cα bond) and ψ (rotation around the Cα-C' bond). The bulky nature of the cyclooctane moiety sterically hinders many of the conformations that would be accessible to a more flexible acyclic amino acid residue.

This conformational restriction is a key factor in the high helical propensity of peptides containing this residue. By limiting the accessible conformational space, the cyclooctane ring effectively guides the peptide backbone into a helical arrangement. nih.gov Specifically, the incorporation of 1-aminocyclooctane-1-carboxylic acid has been shown to favor the formation of 3(10)-helices. nih.gov

Computational Studies and Molecular Modeling of Fmoc 1 Amino 1 Cyclooctanecarboxylic Acid in Peptide Systems

Quantum Chemical Calculations (DFT) on Fmoc-1-amino-1-cyclooctanecarboxylic Acid Conformations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for investigating the intrinsic conformational preferences of this compound at the atomic level. These in silico methods are crucial for determining the lowest energy structures of the molecule, which are foundational for understanding its behavior when incorporated into a larger peptide system.

The primary focus of DFT studies on this compound is the conformational landscape of the cyclooctane (B165968) ring. Unlike smaller cycloalkanes, the eight-membered ring is highly flexible and can adopt several low-energy conformations, such as the boat-chair, crown, and boat-boat forms. DFT calculations can precisely map the potential energy surface of the cyclooctane moiety, identifying the most stable conformers and the energy barriers between them. The presence of the amino and carboxylic acid groups, along with the bulky N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, further influences these preferences through steric and electronic effects.

DFT calculations are used to optimize the geometry of various possible conformers and compute their relative energies, vibrational frequencies, and other electronic properties. This analysis reveals not only the most probable shape of the isolated amino acid but also how intramolecular hydrogen bonding might stabilize certain arrangements. researchgate.netnih.gov The results from these quantum chemical studies are essential for parameterizing the molecular mechanics force fields used in larger-scale molecular dynamics simulations.

| Conformer | Key Dihedral Angles (Hypothetical) | Relative Energy (kcal/mol) | Key Findings |

|---|---|---|---|

| Boat-Chair (BC) | τ1: 65°, τ2: -110° | 0.00 (Global Minimum) | Often the most stable conformer for cyclooctane derivatives, providing a rigid scaffold. |

| Crown (C) | τ1: 95°, τ2: 95° | +1.5 - 2.5 | A highly symmetric but often higher-energy conformer. |

| Twist Boat-Chair (TBC) | τ1: 75°, τ2: -90° | +0.5 - 1.0 | An intermediate energy structure on the path between other conformers. |

| Boat-Boat (BB) | τ1: 85°, τ2: -85° | +3.0 - 5.0 | Generally a high-energy conformer due to steric clashes. |

Molecular Dynamics (MD) Simulations of Peptides and Foldamers Incorporating this compound

While DFT is excellent for single molecules, Molecular Dynamics (MD) simulations are the computational tool of choice for exploring the dynamic behavior of peptides and foldamers that incorporate this compound. americanpeptidesociety.org MD simulations model the movements of atoms over time, providing insights into peptide folding, conformational stability, and interactions with the surrounding environment, such as water. nih.govmdpi.com

The inclusion of a conformationally constrained residue like 1-amino-1-cyclooctanecarboxylic acid has profound effects on the peptide's structural ensemble. The rigid nature of the cyclooctane ring restricts the allowable values for the backbone dihedral angles (phi, ψ), effectively guiding the peptide chain into specific secondary structures like β-turns, helices, or sheets. mdpi.com MD simulations can reveal these structural propensities, showing how a single constrained residue can act as a nucleation site for folding. plos.org

In the context of foldamers—non-natural oligomers that mimic protein secondary structures—this residue can enforce a predictable and stable helical or turn conformation. rsc.orgnih.gov Simulations can be used to study the stability of these folds in different solvents, at various temperatures, and to understand the role of the bulky Fmoc group in self-assembly processes, where π-π stacking interactions between fluorenyl groups can drive the formation of higher-order structures like nanofibers or gels. rsc.orgresearchgate.net Enhanced sampling techniques, such as replica-exchange MD (REMD), are often employed to overcome energy barriers and explore the conformational landscape of these constrained peptides more efficiently. biorxiv.orgspringernature.com

| Parameter | Typical Value / Method | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy and forces between atoms in the system. mdpi.com |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the aqueous environment and its effect on peptide conformation. |

| Simulation Time | 100 ns - 1 µs | Allows for sufficient time to observe folding events and conformational transitions. |

| Sampling Method | Conventional MD or Replica-Exchange MD (REMD) | REMD enhances sampling of the conformational space for complex molecules. biorxiv.org |

| Key Research Findings | Incorporation of the cyclooctane residue is observed to stabilize β-hairpin structures. The rigid ring reduces the entropic penalty of folding, leading to a more defined structure in solution compared to flexible acyclic analogues. |

Rational Design Principles Derived from Computational Analysis for this compound Peptides

The insights gained from DFT and MD simulations are not merely academic; they form the basis of rational design principles for creating novel peptides with specific, predetermined functions. frontiersin.org Computational analysis allows researchers to move beyond trial-and-error synthesis and intelligently design molecules with enhanced properties. researchgate.net

One of the key principles is conformational pre-organization . By incorporating a rigid residue like 1-amino-1-cyclooctanecarboxylic acid, the peptide is forced to adopt a conformation that is close to the one required for binding to a biological target (e.g., a protein receptor). mdpi.com This pre-organization reduces the entropic cost of binding, which can lead to a significant increase in binding affinity and specificity. nih.gov

Computational studies help elucidate the precise geometric constraints imposed by the cyclooctane ring, enabling its use as a scaffold to mimic protein secondary structures, such as β-turns or α-helices. acs.org For example, if a specific turn in a natural peptide is known to be crucial for its biological activity, a peptide can be designed where this turn is replaced or stabilized by the cyclooctane amino acid. This can lead to peptidomimetics with improved stability against enzymatic degradation and better pharmacological profiles. mdpi.com

| Design Principle | Computational Contribution | Desired Outcome |

|---|---|---|

| Pre-organization for Target Binding | MD simulations predict the bioactive conformation and how the constrained residue can lock the peptide into that shape. | Increased binding affinity and specificity. nih.gov |

| Secondary Structure Mimicry | DFT and MD identify the backbone dihedral angles favored by the residue, allowing it to act as a β-turn or helix mimic. | Creation of stable peptidomimetics of natural structures. |

| Enhancement of Metabolic Stability | Computational analysis confirms that the non-natural residue sterically hinders cleavage sites for proteolytic enzymes. | Longer biological half-life. |

| Control of Self-Assembly | MD simulations model how the Fmoc group and peptide backbone direct aggregation into specific nanostructures. rsc.org | Design of novel biomaterials (hydrogels, nanofibers). |

Structure-Activity Relationship (SAR) Studies Utilizing Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. americanpeptidesociety.orgcreative-peptides.com Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for systematically exploring the SAR of peptides containing this compound. nih.gov

The rigid nature of this amino acid is a significant advantage in computational SAR studies. Because the conformational flexibility of the peptide is reduced, the number of possible 3D structures is limited. This allows for a more accurate definition of the pharmacophore—the specific spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity.

A typical computational SAR workflow involves several steps. First, a virtual library of peptides is created by modifying the sequence around the core 1-amino-1-cyclooctanecarboxylic acid residue. Next, computational methods are used to generate the 3D structure of each analogue and calculate a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties). Finally, a mathematical model is built to correlate these descriptors with experimentally measured biological activity. nih.govnih.gov This model can then be used to predict the activity of new, unsynthesized peptide analogues, thereby prioritizing the most promising candidates for synthesis and testing and accelerating the drug discovery process. mdpi.com

| Step | Computational Method | Description |

|---|---|---|

| 1. Library Design | Combinatorial enumeration | Create a virtual library of peptide analogues by systematically varying other amino acid positions. |

| 2. 3D Structure Generation | Molecular modeling, MD simulations | Predict the stable 3D conformation of each analogue in the library. |

| 3. Descriptor Calculation | QSAR software packages | Calculate numerical descriptors representing physicochemical properties (e.g., molecular weight, logP, surface area). |

| 4. Model Building | Statistical methods (e.g., multiple linear regression, machine learning) | Develop a mathematical equation linking the descriptors to the measured biological activity. nih.gov |

| 5. Model Validation & Prediction | Statistical validation, virtual screening | Validate the model's predictive power and use it to screen for new, highly active peptide sequences. |

Role of Fmoc 1 Amino 1 Cyclooctanecarboxylic Acid in Peptidomimetic and Foldamer Chemistry

Design and Synthesis of Foldamers Incorporating Fmoc-1-amino-1-cyclooctanecarboxylic Acid

Foldamers are non-natural oligomers that adopt specific, well-defined secondary structures, akin to the helices and sheets found in proteins. Fmoc-Ac8c is a valuable monomer for the design and synthesis of such folded architectures. The inherent conformational preferences of the Ac8c residue can be exploited to guide the folding of the entire oligomer into predictable three-dimensional shapes.

The synthesis of foldamers incorporating Fmoc-Ac8c typically follows standard solution-phase or solid-phase peptide synthesis protocols. The Fmoc-protected amino acid is activated and coupled to a growing oligomer chain, and the process is repeated to build the desired sequence. The choice of solvent and coupling reagents can be optimized to ensure efficient incorporation of this sterically demanding amino acid.

Helical Induction and Stabilization by this compound Residues

Research has demonstrated that the 1-aminocyclooctane-1-carboxylic acid (Ac8c) residue is a potent helix inducer. nih.gov Oligopeptides rich in Ac8c have been shown to adopt stable helical conformations, particularly the 3(10)-helix, which is characterized by a tighter turn than the more common α-helix. ias.ac.in

In a study of a pentapeptide containing two Ac8c residues, X-ray diffraction analysis revealed a purely 3(10)-helical conformation stabilized by three intramolecular hydrogen bonds. ias.ac.in Even in longer octapeptides with three Ac8c residues, a predominantly 3(10)-helical structure was observed. ias.ac.in These findings underscore the strong propensity of the Ac8c residue to promote and stabilize helical structures, even in relatively short peptide sequences.

Engineering Defined Secondary Structures in Oligomers with this compound

Beyond inducing helicity, the incorporation of Fmoc-Ac8c allows for the precise engineering of other defined secondary structures in oligomers. For instance, the Ac8c residue has been identified as an effective promoter of β-turns. nih.gov A β-turn is a four-amino-acid motif that causes a reversal in the direction of the polypeptide chain, a common feature in globular proteins and bioactive peptides.

In a tripeptide where Ac8c was positioned between two α-aminoisobutyric acid (Aib) residues, the molecule adopted a type III β-turn conformation. ias.ac.in This demonstrates that the conformational influence of Ac8c can be harnessed to create specific, localized structural motifs within a larger oligomer, enabling the rational design of foldamers with complex and predictable topologies.

Comparison of this compound with Other 1-Aminocycloalkane-1-carboxylic Acids (Ac*c) in Foldamer Design

The conformational properties of 1-aminocycloalkane-1-carboxylic acids (Ac*c) are highly dependent on the size of the cycloalkane ring. This variation provides a valuable toolkit for foldamer design, allowing for the fine-tuning of secondary structure by selecting the appropriate ring size.

Structural and Conformational Distinctions Across Ring Sizes (e.g., Ac3c, Ac4c, Ac5c, Ac6c, Ac7c)

The conformational preferences of Ac*c residues, particularly their backbone torsion angles (φ and ψ), dictate the secondary structures they tend to promote. Smaller rings, such as cyclopropane (B1198618) (Ac3c) and cyclobutane (B1203170) (Ac4c), introduce significant strain, which heavily restricts the allowable φ and ψ angles. As the ring size increases, the conformational flexibility also increases, leading to different structural propensities.

| Amino Acid | Ring Size | Preferred Conformation(s) | Torsional Angles (φ, ψ) | Reference |

| Ac3c | 3 | β-turn | Helical region | nih.gov |

| Ac4c | 4 | β-turn, helix | Helical region | nih.gov |

| Ac5c | 5 | 3(10)-helix | Helical region | researchgate.net |

| Ac6c | 6 | 3(10)-helix | Helical region | researchgate.net |

| Ac7c | 7 | β-turn, helix | Helical region | nih.govresearchgate.net |

| Ac8c | 8 | β-turn, 3(10)-helix | Helical region | nih.govias.ac.in |

This table provides a summary of the general conformational preferences and is not exhaustive. The precise torsional angles can vary depending on the specific peptide sequence and experimental conditions.

Studies have shown that while all Ac*c residues from n=3 to n=8 favor conformations in the helical region of the Ramachandran plot, the degree of conformational restriction and the specific type of secondary structure induced can vary. For instance, while Ac5c and Ac6c strongly favor 3(10)-helical structures, Ac3c and Ac4c are also effective β-turn inducers. nih.govnih.govresearchgate.net The larger ring of Ac8c also demonstrates a strong propensity for both β-turns and 3(10)-helices, making it a versatile component for constructing diverse folded architectures. nih.govias.ac.in The cycloheptane (B1346806) ring of Ac7c residues has been observed to adopt a twist-chair conformation in peptides. researchgate.net

Advanced Applications and Emerging Research Trends of Fmoc 1 Amino 1 Cyclooctanecarboxylic Acid

Development of Peptide Libraries Incorporating Fmoc-1-amino-1-cyclooctanecarboxylic acid

The incorporation of conformationally restricted non-proteinogenic amino acids, such as this compound, into peptide libraries offers a powerful strategy for the discovery of novel peptide-based therapeutics and research tools. lifechemicals.comiris-biotech.de These libraries, which can contain thousands to millions of unique peptide sequences, are instrumental in identifying ligands with high affinity and specificity for a variety of biological targets. The inclusion of rigid structures like the cyclooctane (B165968) ring can significantly enhance the metabolic stability and bioavailability of peptides, making them more suitable for therapeutic applications. lifechemicals.com

Methodologies for generating peptide libraries, such as the "one-bead-one-compound" (OBOC) combinatorial library method, are well-suited for the inclusion of unique building blocks like this compound. springernature.comnih.gov In the OBOC method, each bead in a resin support carries a single, unique peptide sequence. nih.gov This is achieved through a split-and-pool synthesis process, where the resin beads are repeatedly divided into separate reaction vessels, coupled with a specific amino acid, and then pooled back together. nih.gov This process allows for the creation of vast and diverse libraries of peptides. nih.gov

The unique conformational constraints imposed by the cyclooctane ring of this compound can lead to the identification of peptides with novel secondary structures and binding modes. These constrained peptides are less prone to enzymatic degradation and can exhibit improved pharmacokinetic profiles. lifechemicals.com The table below outlines the key steps in the development of a combinatorial peptide library incorporating this unique amino acid.

| Step | Description | Key Considerations |

| 1. Resin Preparation | Selection and preparation of a suitable solid support (e.g., TentaGel resin). | The choice of resin can impact the loading capacity and the conditions for peptide cleavage. |

| 2. Split-and-Pool Synthesis | The resin is divided into portions, and each portion is coupled with a different Fmoc-amino acid, including this compound. The portions are then combined and mixed thoroughly before being split again for the next coupling cycle. | Efficient coupling and deprotection steps are crucial for the synthesis of high-quality peptide libraries. |

| 3. Library Screening | The library is screened against a biological target of interest (e.g., a receptor, enzyme, or whole cell). | The screening assay must be sensitive and specific to identify active peptide "hits". |

| 4. Hit Identification and Sequencing | Beads corresponding to active peptides are isolated, and the peptide sequence is determined, often using methods like Edman degradation or mass spectrometry. | Accurate sequencing is essential for identifying the structure of the active peptide. |

Strategies for Orthogonal Side-Chain Functionalization in this compound Peptides

While this compound does not possess a traditional side chain amenable to functionalization, the cyclooctane ring itself can be viewed as a scaffold that can be modified to introduce diverse chemical functionalities. This requires an orthogonal protection strategy, where different protecting groups can be selectively removed without affecting other parts of the peptide. researchgate.net Such strategies are crucial for the synthesis of complex, multifunctional peptides.

Orthogonal protecting groups are stable under the conditions used to remove other protecting groups. iris-biotech.de For instance, in standard Fmoc-based solid-phase peptide synthesis (SPPS), the Fmoc group is removed with a mild base, while side-chain protecting groups are typically removed with a strong acid at the final cleavage step. iris-biotech.de To functionalize the cyclooctane ring, one would need to synthesize a derivative of this compound that incorporates a functional group on the ring, protected by a group that is orthogonal to both the Fmoc and standard acid-labile side-chain protecting groups.

A potential strategy could involve the use of protecting groups that are removed by specific reagents or conditions, such as photolysis, enzymatic cleavage, or specific metal catalysts. mdpi.com For example, an allyl-based protecting group could be used on a functional group on the cyclooctane ring. The allyl group is stable to both the basic conditions used for Fmoc removal and the acidic conditions for final cleavage but can be selectively removed using a palladium catalyst. mdpi.com This would allow for the specific functionalization of the cyclooctane ring at a desired step in the synthesis.

The following table summarizes some common orthogonal protecting group pairs that could be adapted for the functionalization of a modified cyclooctane scaffold in peptide synthesis.

| Protecting Group 1 | Removal Condition 1 | Protecting Group 2 | Removal Condition 2 | Orthogonality |

| Fmoc | Mild Base (e.g., Piperidine) | Boc | Strong Acid (e.g., TFA) | Yes |

| Alloc | Pd(0) Catalyst | Fmoc | Mild Base | Yes |

| Dde/ivDde | Hydrazine | Fmoc | Mild Base | Yes |

| Photolabile Group | UV Light | Fmoc | Mild Base | Yes |

Engineering of Novel Biomimetic Structures using this compound

The self-assembly of peptides and amino acid derivatives into well-ordered nanostructures is a cornerstone of biomimetic material science. rsc.org The Fmoc group, with its aromatic and hydrophobic nature, is a powerful driver of self-assembly, often leading to the formation of nanofibers, nanotubes, and hydrogels. rsc.orgresearchgate.net The incorporation of conformationally constrained amino acids like this compound can introduce a higher degree of control over the morphology and properties of these self-assembled structures.

The rigid cyclooctane ring can influence the packing of the peptide backbones and the stacking of the Fmoc groups, potentially leading to novel and predictable supramolecular architectures. iris-biotech.de These structures can mimic the extracellular matrix and provide scaffolds for tissue engineering, controlled drug delivery, and biosensing applications. researchgate.net For example, hydrogels formed from self-assembling peptides can encapsulate cells or therapeutic agents, providing a biocompatible and biodegradable delivery vehicle. beilstein-journals.org

The process of biomimetic mineralization, where inorganic materials are grown on an organic template, can also be influenced by the presence of conformationally restricted amino acids. rsc.org The defined surface presented by self-assembled structures containing this compound could act as a template for the nucleation and growth of inorganic crystals with specific orientations and morphologies. This approach could be used to create novel hybrid organic-inorganic materials with unique optical, electronic, or catalytic properties.

| Biomimetic Application | Role of this compound | Potential Advantages |

| Tissue Engineering | Provides conformational rigidity to self-assembling peptide scaffolds, influencing hydrogel properties. | Enhanced mechanical strength and stability of the scaffold, better mimicry of the native extracellular matrix. |

| Drug Delivery | Controls the self-assembly of peptide-based nanocarriers for drug encapsulation. | Improved drug loading capacity and controlled release kinetics due to well-defined nanostructure. |

| Biomineralization | Directs the nucleation and growth of inorganic materials on a peptide template. | Precise control over the crystal morphology and orientation of the mineral phase. |

| Biosensing | Forms a stable and well-defined surface for the immobilization of biorecognition elements. | Increased sensitivity and selectivity of the biosensor due to the ordered presentation of sensing molecules. |

Future Directions in the Synthesis and Application of this compound in Chemical Biology

The field of chemical biology is continually seeking new tools and building blocks to probe and manipulate biological systems. Non-proteinogenic amino acids, such as this compound, represent a significant area of future development with the potential to create novel therapeutics and research probes. nih.govnih.gov

Future synthetic efforts will likely focus on developing more efficient and scalable routes to this compound and its derivatives. This includes the development of methods for the stereoselective synthesis of different isomers of the cyclooctane ring, which could have distinct conformational effects on peptide structure. Furthermore, the development of methods for the orthogonal functionalization of the cyclooctane ring will open up new avenues for creating multifunctional peptides and peptidomimetics. mdpi.com

In terms of applications, the use of this compound in drug discovery is a promising area. nbinno.com The conformational constraints it imposes can lead to peptides with increased resistance to proteolysis, improved cell permeability, and enhanced binding affinity for their targets. lifechemicals.com These "stapled" or constrained peptides are an emerging class of therapeutics with the potential to address challenging drug targets, such as protein-protein interactions.

The unique properties of this amino acid can also be exploited in the development of new biomaterials. The ability to control the self-assembly of peptides into well-defined nanostructures has implications for tissue engineering, regenerative medicine, and diagnostics. researchgate.net Future research may focus on creating "smart" biomaterials that can respond to specific biological cues or stimuli.

A summary of potential future research directions is provided in the table below.

| Research Area | Future Direction | Potential Impact |

| Synthetic Chemistry | Development of stereoselective synthesis methods and orthogonal functionalization strategies for the cyclooctane ring. | Access to a wider range of conformationally defined building blocks for peptide synthesis. |

| Drug Discovery | Incorporation into peptide libraries to screen for novel therapeutics with improved pharmacokinetic properties. | Development of new drugs for a variety of diseases, including cancer and infectious diseases. |

| Biomaterials Science | Engineering of self-assembling peptides for the creation of advanced biomaterials with controlled properties. | New scaffolds for tissue regeneration, targeted drug delivery systems, and sensitive diagnostic tools. |

| Chemical Biology | Use as a tool to study protein structure and function by introducing conformational constraints into peptides and proteins. | A deeper understanding of biological processes at the molecular level. |

Q & A

Q. What are the key considerations for synthesizing Fmoc-1-amino-1-cyclooctanecarboxylic acid in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is used in SPPS due to its sterically hindered cyclooctane ring, which introduces conformational constraints. Key steps include:

- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group while preserving the cyclooctane backbone .

- Coupling : Optimize with HOBt/DIC or Oxyma Pure/COMU to enhance activation efficiency, as the bulky cyclooctane may reduce reaction rates .

- Purification : Post-synthesis, purify via reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to isolate the target peptide .

- Storage : Store at 2–8°C in anhydrous DMF to prevent hydrolysis of the Fmoc group .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Use GC (≥95% purity threshold) or HPLC with UV detection at 265 nm (Fmoc-specific absorbance) .

- Structural Confirmation : Employ <sup>1</sup>H NMR (δ 7.3–7.8 ppm for Fmoc aromatic protons) and FT-IR (C=O stretch at ~1700 cm<sup>-1</sup> for carbamate) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (theoretical [M+H]<sup>+</sup> = 394.48) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (WGK 3 hazard rating) .

- Ventilation : Use fume hoods during weighing/coupling to mitigate respiratory irritation from airborne particles .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acids, which may degrade the Fmoc group .

Advanced Research Questions

Q. How does the cyclooctane ring influence peptide conformation compared to smaller cyclic analogs (e.g., cyclohexane derivatives)?

- Methodological Answer :

- Conformational Analysis : Use circular dichroism (CD) or X-ray crystallography to compare secondary structures. The cyclooctane’s larger ring increases backbone rigidity and reduces β-sheet propensity versus cyclohexane analogs .

- Molecular Dynamics (MD) : Simulate peptide folding in explicit solvent (e.g., TIP3P water model) to quantify torsional restraints .

- Biological Impact : Test protease resistance via trypsin/chymotrypsin assays; cyclooctane-containing peptides often exhibit enhanced stability .

Q. What strategies resolve contradictions in solubility data for this compound across studies?

- Methodological Answer :

- Solvent Screening : Test solubility in DMF, DCM, THF, and NMP at varying temperatures (e.g., 0–50°C). Document %w/v solubility thresholds .

- Additive Effects : Evaluate co-solvents (e.g., 1% LiCl in DMF) to disrupt aggregation .

- Data Normalization : Report solubility as molarity (not %w/w) to account for molecular weight differences between analogs .

Q. How can researchers mitigate Fmoc group instability during prolonged SPPS cycles?

- Methodological Answer :

- Deprotection Optimization : Replace piperidine with 2% DBU in DMF for faster Fmoc removal, reducing exposure time .

- Inert Atmosphere : Conduct reactions under argon to prevent oxidative degradation .

- Real-Time Monitoring : Use UV spectroscopy (301 nm) to track Fmoc cleavage efficiency after each cycle .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.